molecular formula C14H20O B14451773 4-Octanone, 1-phenyl- CAS No. 78427-96-0

4-Octanone, 1-phenyl-

Katalognummer: B14451773
CAS-Nummer: 78427-96-0
Molekulargewicht: 204.31 g/mol
InChI-Schlüssel: YIYCWJWUZUBPLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 4-Octanone, 1-phenyl- can be achieved through various methods. One common synthetic route involves the Friedel-Crafts acylation of benzene with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions typically include anhydrous conditions and a temperature range of 0-5°C to prevent side reactions.

Analyse Chemischer Reaktionen

4-Octanone, 1-phenyl- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of 4-Octanone, 1-phenyl- involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that result in the formation of carboxylic acids . In reduction reactions, the compound accepts hydride ions from reducing agents, leading to the formation of alcohols . The specific molecular targets and pathways depend on the type of reaction and the conditions used.

Vergleich Mit ähnlichen Verbindungen

4-Octanone, 1-phenyl- can be compared with other similar compounds such as:

    4-Heptanone, 1-phenyl-: This compound has a shorter carbon chain compared to 4-Octanone, 1-phenyl-, resulting in different physical and chemical properties.

    4-Nonanone, 1-phenyl-: This compound has a longer carbon chain, which affects its reactivity and applications.

    4-Decanone, 1-phenyl-: With an even longer carbon chain, this compound exhibits unique properties and uses in various fields.

The uniqueness of 4-Octanone, 1-phenyl- lies in its specific carbon chain length and the presence of a phenyl group, which influences its reactivity and applications in different scientific and industrial contexts .

Eigenschaften

CAS-Nummer

78427-96-0

Molekularformel

C14H20O

Molekulargewicht

204.31 g/mol

IUPAC-Name

1-phenyloctan-4-one

InChI

InChI=1S/C14H20O/c1-2-3-11-14(15)12-7-10-13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3

InChI-Schlüssel

YIYCWJWUZUBPLY-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=O)CCCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.